molecular formula C30H26BrN3OS B4265534 6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4265534
M. Wt: 556.5 g/mol
InChI Key: RDVYFHUIMVTNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a quinolinecarboxamide core, a thiazole ring, and multiple aromatic substituents. Its unique chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the quinolinecarboxamide core, the introduction of the thiazole ring, and the bromination of the final product. Common synthetic routes may involve:

    Formation of Quinolinecarboxamide Core: This step often involves the condensation of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thiourea derivative and a haloketone.

    Bromination: The final bromination step can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide
  • N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide

Uniqueness

6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to the presence of both the bromine atom and the thiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-2-(3-methylphenyl)-N-[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN3OS/c1-17(2)20-8-10-21(11-9-20)28-19(4)36-30(33-28)34-29(35)25-16-27(22-7-5-6-18(3)14-22)32-26-13-12-23(31)15-24(25)26/h5-17H,1-4H3,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVYFHUIMVTNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NC(=C(S4)C)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
6-BROMO-N-[4-(4-ISOPROPYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE

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